N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C13H15F3N2O It is characterized by the presence of a piperidine ring and a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with piperidine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anti-tumor properties.
Industry: It is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor. The pathways involved often include the inhibition of protein synthesis or interference with cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(Piperidin-4-YL)-4-(trifluoromethyl)benzamide
- N-(Piperidin-4-YL)-3-(trifluoromethyl)benzamide
Uniqueness
N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide is unique due to the position of the trifluoromethyl group on the benzamide ring. This positional difference can significantly affect the compound’s chemical properties and biological activity. For example, the 2-position may offer better steric compatibility with certain enzyme active sites compared to the 3- or 4-positions, leading to higher potency and selectivity.
Biological Activity
N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and case studies that highlight its therapeutic potential.
Structural Overview
The compound consists of a piperidine ring , a trifluoromethyl group , and a benzamide moiety . The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their pharmacological properties.
Component | Description |
---|---|
Piperidine Ring | A six-membered ring that contributes to the compound's basicity and ability to interact with biological targets. |
Trifluoromethyl Group | Enhances lipophilicity and metabolic stability. |
Benzamide Moiety | Provides a framework for interaction with various biological receptors. |
This compound has been shown to interact with specific molecular targets, potentially modulating receptor activity or enzyme function. Although the exact mechanisms remain to be fully elucidated, preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory processes and neurodegenerative diseases .
Pharmacological Properties
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.
- Neuroprotective Effects : The piperidine structure is often associated with neuroprotective properties, suggesting potential applications in neurodegenerative disorders.
- Antiparasitic Activity : Related compounds have been evaluated for their efficacy against parasites, indicating that this compound may also possess antiparasitic properties .
Study 1: Anti-inflammatory Potential
A study explored the anti-inflammatory properties of related benzamide derivatives, noting that the incorporation of trifluoromethyl groups consistently enhanced biological activity compared to other substituents. The results indicated significant inhibition of pro-inflammatory cytokine production in vitro, suggesting that this compound could similarly modulate inflammatory responses .
Study 2: Neuroprotective Effects
In another investigation, derivatives of piperidine were tested for neuroprotective effects in models of neurodegeneration. The results showed that compounds with trifluoromethyl substitutions exhibited improved neuronal survival and reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents . This supports the hypothesis that this compound may offer protective effects against neurodegenerative conditions.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, utilizing reagents such as dichloromethane and triethylamine as catalysts. Purification methods like recrystallization are employed to achieve high purity levels necessary for biological testing .
Properties
IUPAC Name |
N-piperidin-4-yl-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)11-4-2-1-3-10(11)12(19)18-9-5-7-17-8-6-9/h1-4,9,17H,5-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLESSDZIELUEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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